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molecular formula C11H16O2 B8683268 tert-Butyl cyclohexa-2,5-diene-1-carboxylate CAS No. 61812-52-0

tert-Butyl cyclohexa-2,5-diene-1-carboxylate

Cat. No. B8683268
M. Wt: 180.24 g/mol
InChI Key: KRNQJRLFZIBNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04187316

Procedure details

A solution of 16 g of 2,5-cyclohexadiene carboxylic acid in 20 ml of dichloromethane containing 10 drops of sulfuric acid is treated with 40 ml of isobutylene in an autoclave overnight after which the contents were poured into a sodium bicarbonate solution. The organic phase is isolated and passed through alumina to afford tert-butyl 2,5-cyclohexadienecarboxylate.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH:6]=[CH:5][CH2:4][CH:3]=[CH:2]1.S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>ClCCl.CC(=C)C>[CH:1]1([C:7]([O:9][C:1]([CH3:7])([CH3:6])[CH3:2])=[O:8])[CH:6]=[CH:5][CH2:4][CH:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C1(C=CCC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
catalyst
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
CC(C)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is isolated

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCC=C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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